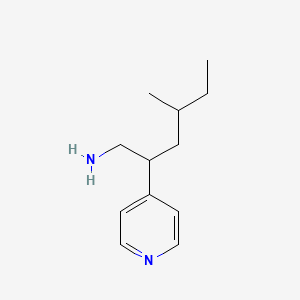
4-Methyl-2-(pyridin-4-yl)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(pyridin-4-yl)hexan-1-amine is an organic compound with the molecular formula C12H20N2 It is a derivative of hexan-1-amine, where the hexane chain is substituted with a methyl group and a pyridin-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-4-yl)hexan-1-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-pyridylmagnesium bromide with 4-methyl-2-bromohexane under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(pyridin-4-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-2-(pyridin-4-yl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(pyridin-4-yl)hexan-1-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Known for its use as a corrosion inhibitor and its non-toxic properties.
N-(pyridin-4-yl)pyridin-4-amine: Studied for its arrangement in layered structures and potential use in non-linear optics.
1-(4-Pyridyl)ethylamine: Utilized in various organic synthesis reactions and as a precursor in pharmaceutical research.
Uniqueness
4-Methyl-2-(pyridin-4-yl)hexan-1-amine stands out due to its unique combination of a hexane chain with a pyridine ring, providing distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
4-methyl-2-pyridin-4-ylhexan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-10(2)8-12(9-13)11-4-6-14-7-5-11/h4-7,10,12H,3,8-9,13H2,1-2H3 |
Clé InChI |
MERFJVCEOUNAJT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(CN)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


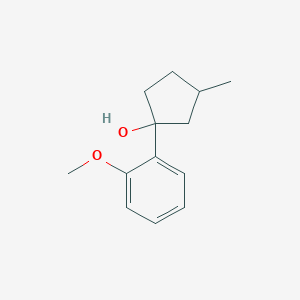

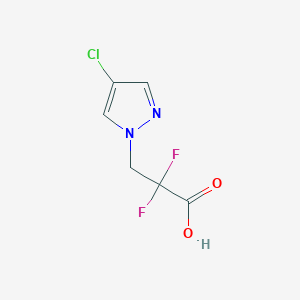
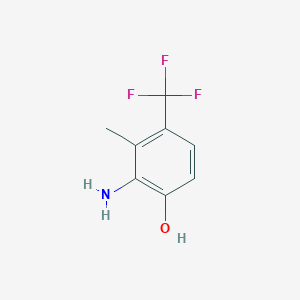
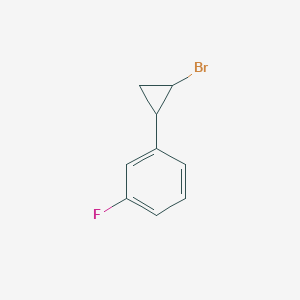
![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)
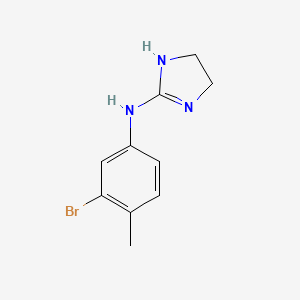
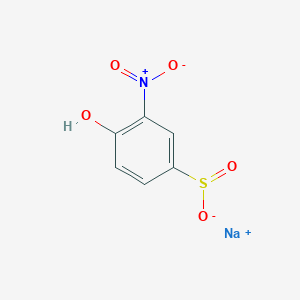
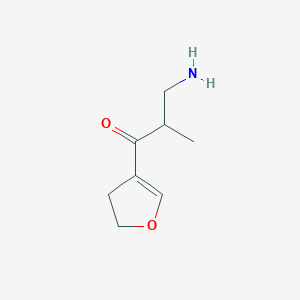
![6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13158518.png)
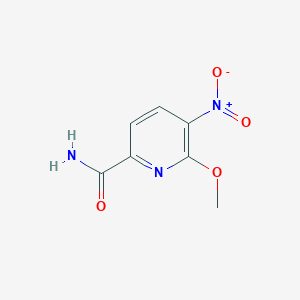
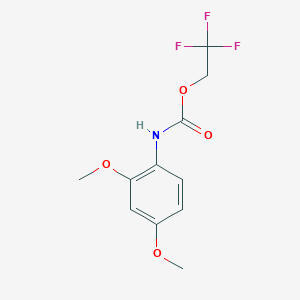
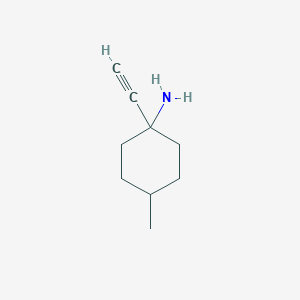
![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
